(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-21-17(20)10-7-14-5-8-15(9-6-14)16-4-3-12-19(16)13-11-18/h5-10,16H,2-4,11-13,18H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYIADSINKUERW-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Pyrrolidine-2-one
- Starting Material : Garner’s aldehyde or similar chiral starting materials can be used to synthesize pyrrolidone derivatives through cyclization reactions.
- Reaction Conditions : The cyclization can be facilitated by acid or base catalysis depending on the starting material.
Step 2: Introduction of the 2-Aminoethyl Side Chain
- Method : Reductive amination using a suitable aldehyde (e.g., acetaldehyde) and ammonia or an amine in the presence of a reducing agent like sodium borohydride.
- Conditions : The reaction is typically performed in a solvent like methanol or ethanol under mild conditions.
Step 3: Attachment of the Phenyl Group
- Method : Suzuki-Miyaura cross-coupling reaction.
- Reagents : A boronic acid or ester derived from the desired phenyl group, a halogenated pyrrolidine derivative, palladium catalyst, and a base.
- Conditions : The reaction is typically performed in a solvent like toluene or dioxane under reflux conditions.
Research Findings and Challenges
The synthesis of complex organic molecules like This compound poses several challenges, including the need for precise control over reaction conditions and the selection of appropriate catalysts and reagents. Research in this area focuses on optimizing reaction conditions to improve yields and selectivity.
Chemical Reactions Analysis
Key Reaction Pathways for Acrylate Derivatives
Acrylate derivatives with pyrrolidine/aminoethyl substituents often undergo reactions typical of α,β-unsaturated esters, such as:
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Knoevenagel Condensation : Formation of acrylates via base-catalyzed condensation of aldehydes with active methylene compounds (e.g., ethyl cyanoacetate or malonates) .
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Hydrolysis : Conversion of the ethyl ester group to carboxylic acid under acidic or basic conditions .
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Cyclization : Potential for intramolecular cyclization reactions involving the aminoethyl-pyrrolidine moiety to form tricyclic structures .
Example: (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate (from )
Mechanistic Notes :
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The E configuration of the acrylate double bond is stabilized by conjugation and steric hindrance .
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The pyrrolidine ring adopts a half-chair conformation, influencing reactivity in subsequent steps .
Functional Group Reactivity
For (E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate :
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Aminoethyl Group :
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Alkylation/Acylation : The primary amine could react with alkyl halides or acyl chlorides to form secondary amines or amides.
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Schiff Base Formation : Condensation with carbonyl compounds under mild conditions.
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Acrylate Ester :
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Nucleophilic Attack : Susceptible to Michael addition at the β-position.
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Hydrogenation : Reduction of the double bond to yield a saturated ester.
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Hypothetical Optimization Challenges
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Regioselectivity : Competing reactions at the acrylate double bond vs. the aminoethyl group may require protective group strategies .
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Steric Effects : Bulky substituents on the pyrrolidine ring could hinder reactions at the acrylate moiety .
Data Gaps and Recommendations
No experimental data (e.g., reaction yields, spectroscopic data) for the queried compound exists in the reviewed literature. Further targeted synthesis and characterization studies are required.
Scientific Research Applications
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Electronic and Steric Effects
- Ethyl vs.
- Aminoethyl vs. Isoindolinyl-Ethyl: The 2-aminoethyl group provides a protonatable amine (pKa ~9–10), enhancing water solubility, whereas the isoindolinyl-ethyl group in introduces aromaticity and rigidity, likely reducing conformational flexibility .
- Trifluoromethylpyridine () : The trifluoromethyl group increases electrophilicity of the acrylate double bond, favoring reactions like Michael additions. The pyridine ring may engage in π-π stacking in biological targets .
Biological Activity
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structural characteristics:
- Molecular Formula: C17H24N2O2
- Molecular Weight: 288.39 g/mol
- IUPAC Name: this compound
The structure features an ethyl acrylate moiety linked to a pyrrolidine ring, which is substituted with an aminoethyl group. The presence of the pyrrolidine ring is critical for its biological activity, as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound is believed to modulate various signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and inflammation.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that pyrrolidine derivatives can effectively inhibit receptor tyrosine kinases, which are crucial for cancer cell growth and survival .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing pyrrolidine rings have been reported to exhibit activity against various bacterial strains, indicating potential use in treating infections .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the cytotoxic effects of similar pyrrolidine derivatives on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .
- Mechanistic Insights : Another investigation focused on the interaction of pyrrolidine-based compounds with specific enzymes involved in cancer metabolism. The findings indicated that these compounds could inhibit key metabolic pathways, leading to reduced energy supply for tumor cells .
- Antimicrobial Testing : In a separate study evaluating the antimicrobial efficacy of pyrrolidine derivatives, this compound was found to exhibit significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of cell proliferation in cancer lines; potential targeting of receptor tyrosine kinases |
| Antimicrobial Activity | Significant effectiveness against Gram-positive bacteria |
| Mechanistic Studies | Inhibition of metabolic pathways critical for tumor growth |
Q & A
What synthetic methodologies are commonly employed for the preparation of (E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate, and what key reaction conditions ensure stereochemical fidelity?
Basic Research Question
The synthesis of this acrylate derivative typically involves coupling reactions or esterification under controlled conditions. For example, esterification of acrylic acid derivatives with alcohol precursors using coupling agents like EDC·HCl and DMAP in dichloromethane (CHCl) achieves high yields while preserving stereochemistry . In one protocol, phenyl chloroformate was added to a solution of methyl (E)-3-(4-aminophenyl)-2-(hydroxymethyl)acrylate in tetrahydrofuran (THF) and saturated bicarbonate, followed by flash column chromatography to isolate the product (62% yield) . Critical conditions include:
- Use of anhydrous solvents to prevent hydrolysis.
- Temperature control (room temperature for coupling reactions).
- Stereoselective purification via chromatography to isolate the E-isomer.
Which spectroscopic and crystallographic techniques are pivotal for confirming the structural integrity of this compound, and how are disorder phenomena in crystal structures addressed?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths, angles, and spatial arrangement. For instance, studies report mean C–C bond lengths of 0.004–0.005 Å and R factors < 0.055, indicating high precision . Disorder in residues, such as rotational flexibility in the pyrrolidine ring, is resolved using multi-positional refinement models and occupancy adjustments . Complementary techniques include:
- H/C NMR to verify proton environments and carbon connectivity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
How can researchers optimize reaction yields and minimize byproduct formation during the synthesis of acrylate derivatives with complex pyrrolidine substituents?
Advanced Research Question
Yield optimization requires balancing stoichiometry, solvent choice, and purification. Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity while minimizing side reactions .
- Catalyst Loading : Using 1.2 equivalents of EDC·HCl and 0.1 equivalents of DMAP improves coupling efficiency .
- Byproduct Mitigation : Intermediate purification via silica gel chromatography (e.g., 1:1 hexane-ethyl acetate) removes unreacted starting materials .
- Temperature Gradients : Gradual reagent addition at room temperature reduces exothermic side reactions .
What strategies are effective in resolving contradictions between theoretical molecular geometry predictions and experimental crystallographic data for acrylate-based compounds?
Advanced Research Question
Discrepancies between computational models (e.g., DFT) and experimental SC-XRD data often arise from crystal packing effects or dynamic disorder. To resolve these:
- Refinement Protocols : Use software like SHELXL to model disorder, adjusting thermal parameters and occupancy ratios .
- Comparative Analysis : Overlay experimental and theoretical structures to identify torsional deviations in flexible moieties (e.g., the aminoethyl-pyrrolidine group) .
- Validation Metrics : Cross-check R factors (< 0.06) and data-to-parameter ratios (>12:1) to ensure model reliability .
In evaluating the biological activity of this compound, how should in vitro antioxidant assays be designed to account for potential interference from the compound’s inherent redox properties?
Advanced Research Question
Antioxidant assays like DPPH radical scavenging require careful controls to distinguish compound-specific activity from assay artifacts:
- Baseline Correction : Pre-incubate the compound in assay buffer to account for auto-oxidation .
- Dose-Response Curves : Use concentrations spanning 0.1–100 µM to identify non-linear effects.
- Interference Controls : Include reference antioxidants (e.g., ascorbic acid) and subtract background absorbance caused by the compound’s chromophores .
What mechanistic approaches are recommended to elucidate the structure-activity relationships of acrylate derivatives in antitumor applications, particularly regarding substituent effects on pyrrolidine and phenyl moieties?
Advanced Research Question
To dissect substituent contributions:
- Pharmacophore Modeling : Map electrostatic potentials and hydrophobic regions using software like Schrodinger Suite to identify critical interactions .
- Analog Synthesis : Prepare derivatives with modified pyrrolidine (e.g., methylation) or phenyl (e.g., halogenation) groups and test cytotoxicity against cancer cell lines .
- Mechanistic Probes : Use fluorescence polarization assays to assess binding affinity to targets like tubulin or kinases, correlating with substituent bulk/charge .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
